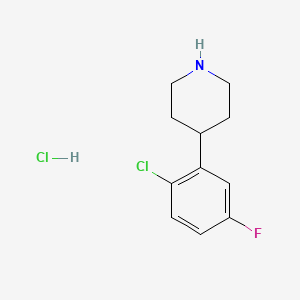

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride

CAS No.: 1821329-21-8

Cat. No.: VC5820618

Molecular Formula: C11H14Cl2FN

Molecular Weight: 250.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1821329-21-8 |

|---|---|

| Molecular Formula | C11H14Cl2FN |

| Molecular Weight | 250.14 |

| IUPAC Name | 4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

| Standard InChI Key | GNMLNGRZKTVDLN-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

4-(2-Chloro-5-fluorophenyl)piperidine hydrochloride consists of a six-membered piperidine ring (a saturated six-carbon heterocycle with one nitrogen atom) substituted at the 4-position with a 2-chloro-5-fluorophenyl group. The hydrochloride salt enhances solubility in aqueous solutions, facilitating its use in biological assays and synthetic reactions .

Key Structural Elements:

-

Piperidine ring: Conveys conformational flexibility and hydrogen-bonding capacity via the secondary amine.

-

2-Chloro-5-fluorophenyl group: Chlorine and fluorine substituents introduce electron-withdrawing effects, modulating electronic properties and lipophilicity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.14 g/mol | |

| CAS Number | 1821329-21-8 | |

| Boiling Point | 294.9°C (760 mmHg) | |

| LogP (Partition Coefficient) | 3.42350 | |

| Storage Conditions | Ambient temperature |

The compound’s LogP value (~3.42) suggests moderate lipophilicity, which may influence its bioavailability in biological systems .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves reacting a 2-chloro-5-fluoroaniline derivative with a piperidine precursor. Common methods include:

Nucleophilic Substitution

-

Reagents: Piperidine derivatives (e.g., piperidine hydrochloride) and 2-chloro-5-fluorobenzyl chloride.

-

Conditions: Base (e.g., NaOH) in dichloromethane or toluene at controlled temperatures .

-

Purification: Recrystallization or chromatography to isolate the hydrochloride salt .

Industrial-Scale Production

Large-scale synthesis employs automated reactors to optimize yield and purity. Reaction conditions are tightly controlled to minimize impurities .

Key Reaction Steps

-

Amination: Formation of the piperidine-phenyl bond via nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt.

Applications in Research and Development

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing bioactive molecules. For example:

-

Antidepressants: Derivatives targeting serotonin and dopamine receptors .

-

Anticancer Agents: Analogues exhibiting cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

Biological Activity Insights

Preliminary studies highlight potential interactions with:

-

Neurotransmitter Receptors: Modulation of serotonin (5-HT) and dopamine pathways .

-

Enzyme Inhibition: Suppression of enzymes involved in metabolic pathways .

Comparison with Related Compounds

Structural Analogues

Pharmacological Implications

The 2-chloro-5-fluoro substitution pattern enhances receptor binding affinity compared to para-substituted analogues, as demonstrated in serotonin receptor studies .

Future Research Directions

Targeted Drug Discovery

-

Antipsychotics: Exploiting dopamine receptor interactions for schizophrenia treatment .

-

Anticancer Therapies: Optimizing cytotoxicity while minimizing off-target effects .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume